Pigment red 57

Description

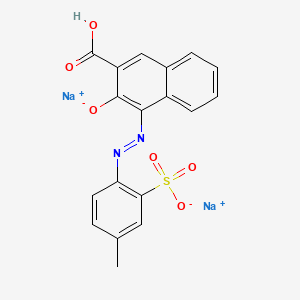

Structure

3D Structure of Parent

Properties

CAS No. |

5858-81-1 |

|---|---|

Molecular Formula |

C18H14N2NaO6S |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C18H14N2O6S.Na/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26); |

InChI Key |

DYRCAPXESLYYIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na] |

Appearance |

Red solid powder |

Purity |

>90% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pigment Red 57; D & C Red No. 6; Japan Red 201; Lithol rubin B; Rubine Red RR 1253; Lithol Rubine Na. |

Origin of Product |

United States |

Foundational & Exploratory

Lithol Rubine BCA synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of Lithol Rubine BCA (C.I. Pigment Red 57:1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for Lithol Rubine BCA, also known as C.I. This compound:1. The document details the critical stages of its production, including diazotization, azo coupling, and laking, supported by mechanistic diagrams, quantitative data, and a generalized experimental protocol.

Introduction

Lithol Rubine BCA is a prominent red azo pigment widely utilized in printing inks, paints, plastics, and cosmetics.[1][2][3] Its chemical identity is the calcium salt of 3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoic acid.[2] The synthesis is a well-established multi-step process involving the chemical transformation of two key aromatic intermediates: 4-aminotoluene-3-sulfonic acid (Tobias acid) and 3-hydroxy-2-naphthoic acid (BONA or BON acid).[4] Understanding the intricacies of this synthesis is crucial for optimizing pigment quality, yield, and purity.

Overall Synthesis Pathway

The production of Lithol Rubine BCA follows a three-stage pathway. It begins with the diazotization of an aromatic amine, followed by an azo coupling reaction with a coupling component, and concludes with the precipitation of the insoluble calcium salt, a process known as laking.

Detailed Reaction Mechanisms

The synthesis is predicated on two fundamental reactions in organic chemistry: diazotization and electrophilic aromatic substitution.

Stage 1: Diazotization of Tobias Acid

The first step is the conversion of the primary aromatic amine, Tobias acid, into a diazonium salt.[5] This is achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at a low temperature to ensure the stability of the resulting diazonium salt.[6]

The mechanism involves:

-

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and subsequently loses a water molecule to form the nitrosonium ion (NO⁺), a potent electrophile.

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of Tobias acid attacks the nitrosonium ion.

-

Formation of Diazonium Salt: A series of proton transfers and the elimination of a water molecule result in the formation of the stable aryldiazonium cation.

Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the newly formed aryldiazonium cation acts as the electrophile.[7][8] It attacks the electron-rich aromatic ring of the coupling component, 3-hydroxy-2-naphthoic acid.[9] The hydroxyl (-OH) group of BON acid is a strong activating group, directing the substitution to the adjacent carbon atom (C1 position).[9] The reaction's pH is critical and must be carefully controlled; it is typically carried out in a mildly acidic or neutral solution.[7][10]

References

- 1. Lithol Rubine BK - Wikipedia [en.wikipedia.org]

- 2. LITHOL RUBINE BK - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. US7708824B2 - C. I. This compound:1 and production process thereof - Google Patents [patents.google.com]

- 5. US2867613A - Tobias acid compositions and diazotization thereof - Google Patents [patents.google.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Azo Coupling [organic-chemistry.org]

- 8. Azo coupling - Wikipedia [en.wikipedia.org]

- 9. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 10. Particle Size, Morphology and Color Characteristics of C.I. This compound:1 : 1. Effect of Synthesis Conditions [journal.kci.go.kr]

Technical Guide: Pigment Red 57 Calcium Salt (C.I. Pigment Red 57:1)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pigment Red 57 calcium salt (C.I. This compound:1), focusing on its chemical properties, synthesis, and toxicological evaluation. The information is presented to be a valuable resource for professionals in scientific research and development.

Core Molecular and Chemical Properties

This compound:1, also known as Lithol Rubine BK, is a calcium salt of a monoazo pigment. It is widely used as a colorant in various commercial products, including cosmetics, inks, and plastics.

| Property | Value | References |

| Chemical Name | calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate | [1] |

| C.I. Name | This compound:1 | [2] |

| CAS Number | 5281-04-9 | [3] |

| Molecular Formula | C₁₈H₁₂CaN₂O₆S | [3][4] |

| Molecular Weight | 424.46 g/mol | [3][4] |

Experimental Protocols

This section details the methodologies for the synthesis and toxicological assessment of this compound:1.

The synthesis of this compound:1 involves a multi-step process that includes diazotization, azo coupling, and laking (salt conversion).

Methodology:

-

Diazotization: 2-Amino-5-methylbenzenesulfonic acid (4B acid) is treated with sodium nitrite under acidic conditions (e.g., with hydrochloric acid) at a low temperature (0-3°C) to form a diazonium salt.[5][6]

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-2-naphthoic acid. This reaction is typically carried out under alkaline conditions.[5][7]

-

Laking (Calcium Salt Conversion): The resulting soluble azo dye is converted into an insoluble pigment by the addition of a calcium salt, such as calcium chloride or calcium hydroxide, in an aqueous solution.[5][7][8] The pH is maintained between 8 and 10 during this process.[7]

-

Post-Treatment: The pigment is then heated, filtered, washed with distilled water, and dried to obtain the final product.[5]

Below is a diagram illustrating the general workflow for the synthesis of this compound:1.

This compound:1 has undergone extensive toxicological evaluation. The following summarizes the methodologies used in these studies.

Acute Oral Toxicity:

-

Species: Rat and Dog.

-

Procedure: Administration of single high doses of the pigment.

-

Results: The pigment exhibits low acute toxicity, with LD50 values greater than 5,000 mg/kg body weight in rats.[9]

Skin and Eye Irritation:

-

HET-CAM Assay (Hen's Egg Test on the Chorioallantoic Membrane):

-

Rabbit Eye Test:

Mutagenicity and Genotoxicity:

-

Ames Test:

-

Mouse Lymphoma Assay:

-

In vivo Micronucleus Test:

The collective data from these studies indicate that this compound:1 is not genotoxic or carcinogenic.[3]

Signaling Pathways

Based on a comprehensive review of the scientific literature, there is no evidence to suggest that this compound calcium salt is involved in specific biological signaling pathways. Its primary application is as a colorant, and research has predominantly focused on its chemical properties, synthesis, and safety for use in consumer products. The toxicological studies performed are general safety assessments and do not investigate mechanisms of action at the level of cellular signaling. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Analytical Methods

Ultra-High-Performance Liquid Chromatography (UHPLC):

-

Application: Used for the identification and quantification of impurities and analogues in this compound:1, such as its decarboxylated analogue.[2]

-

Sample Preparation: A method involving a basic solution of the chelating agent EDTA and the organic solvent N,N'-dimethylformamide has been developed to facilitate the dissolution of the pigment for analysis.[2]

X-ray Diffraction (XRD):

-

Application: To examine the degree of crystallization of the pigment samples.[8]

Scanning Electron Microscopy (SEM):

-

Application: To investigate the morphological properties of the pigment particles.[8]

Summary and Conclusion

This compound calcium salt is a well-characterized industrial pigment with established synthesis and analytical protocols. Extensive toxicological testing has demonstrated its safety for its intended uses, with no evidence of significant acute toxicity, irritation, or genotoxicity. The current body of scientific research does not indicate any interaction of this compound with biological signaling pathways, a consideration for professionals in drug development. The provided data serves as a technical foundation for understanding the chemical and safety profile of this colorant.

References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. Identification and quantification of the decarboxylated analogue of Pigments Red 57 and 57:1 in the color additives D&C Red No. 6, D&C Red No. 7, and their lakes, using a chelating agent and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cncolorchem.com [cncolorchem.com]

- 5. CN103483863A - Method for preparing CI this compound:1 - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. DD298256A5 - PROCESS FOR THE PREPARATION OF C.I. This compound: 1 - Google Patents [patents.google.com]

- 8. journal.kci.go.kr [journal.kci.go.kr]

- 9. ec.europa.eu [ec.europa.eu]

- 10. health.ec.europa.eu [health.ec.europa.eu]

Solubility of Pigment Red 57:1 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pigment Red 57:1 (C.I. 15850:1), a widely used monoazo calcium salt pigment. Understanding the solubility of this pigment is critical for its application in various formulations, including inks, coatings, plastics, and cosmetics. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow for the experimental process.

Quantitative and Qualitative Solubility Data

Quantitative Solubility Data

Precise quantitative solubility data for this compound:1 in organic solvents is sparse. However, some data is available for its solubility in water.

| Solvent | Temperature | Solubility |

| Water | 25°C | 8.9 mg/L[1] |

| Water | 23°C | 1.2 mg/L (0.0012 g/L) |

It is important to note that the solubility in aqueous media can be influenced by pH. One source indicates a solubility of 1.0% in water at pH 8.1, which is significantly higher than the values reported for neutral water and likely reflects the salt form of the pigment.

Qualitative Solubility Information

Many technical data sheets and safety data sheets describe the solubility of this compound:1 in qualitative terms. This information, while not quantitative, provides valuable guidance for solvent selection.

| Solvent/Solvent System | Solubility/Resistance Description |

| Ethanol | Insoluble[2][3][4][5][6][7] |

| Acetone | Insoluble[4] |

| Benzene | Insoluble[4] |

| Dimethylformamide (DMF) | Dissolves (absorption maximum at ~442 nm)[7] |

| Hot Water | Slightly soluble, yellowish-red color[3][4][5][6][7] |

| Cold Water | Insoluble[4][7] |

| Acetone/Water (1:1) | 0.38% soluble |

| Dimethyl Sulfoxide (DMSO) | 0.5% soluble |

| Ethanol/Water (4:6) | < 0.3% soluble |

| Solvent Resistance (Bleeding) | |

| Xylene | Rating: 4 (on a scale of 1-5) |

| Ethyl Acetate | Rating: 4-5 (on a scale of 1-5) |

| Methyl Ethyl Ketone (MEK) | Rating: 4-5 (on a scale of 1-5) |

The resistance ratings indicate the pigment's tendency to "bleed" or migrate in the presence of the solvent, which is related to but not a direct measure of its solubility. A higher rating indicates better resistance and, generally, lower solubility.

Experimental Protocol for Determining Pigment Solubility

The following is a generalized experimental protocol for determining the solubility of this compound:1 in organic solvents. This protocol is based on established principles of solubility testing, as specific standardized methods for this pigment are not widely published.

Objective: To determine the saturation solubility of this compound:1 in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound:1 powder

-

Selected organic solvents (e.g., ethanol, acetone, methyl ethyl ketone, ethyl acetate, xylene, dimethylformamide)

-

Analytical balance (accurate to 0.1 mg)

-

Volumetric flasks

-

Conical flasks or sealed vials

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm or smaller, solvent-compatible)

-

UV-Vis spectrophotometer

-

Cuvettes (solvent-compatible)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound:1 and add it to a known volume of the selected organic solvent in a conical flask or vial. The amount of pigment should be sufficient to ensure that undissolved solids remain after reaching equilibrium.

-

Seal the flask/vial to prevent solvent evaporation.

-

Place the flask/vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined experimentally.

-

-

Separation of Undissolved Pigment:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge a portion of the suspension at a high speed.

-

Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For complete removal of any remaining particulates, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE filter for organic solvents).

-

-

Quantification of Dissolved Pigment:

-

Gravimetric Method (for higher solubility):

-

Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until the pigment residue is completely dry.

-

Weigh the dish with the pigment residue. The difference in weight corresponds to the mass of the dissolved pigment.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Spectrophotometric Method (for lower solubility):

-

Prepare a series of standard solutions of this compound:1 of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration). The λmax for this compound:1 in DMF is approximately 442 nm[7].

-

Measure the absorbance of the filtered saturated solution (diluting with a known volume of solvent if necessary to fall within the range of the calibration curve).

-

Use the calibration curve to determine the concentration of the pigment in the saturated solution.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements.

-

Specify the solvent, temperature, and the analytical method used (gravimetric or spectrophotometric).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of pigment solubility.

Caption: Experimental workflow for determining pigment solubility.

This guide provides a foundational understanding of the solubility of this compound:1. For specific applications, it is highly recommended to perform experimental solubility testing using the intended solvent system and conditions.

References

- 1. This compound-1 [chembk.com]

- 2. zeyachem.net [zeyachem.net]

- 3. Pigments, dyestuffs and extenders - Terminology - Part 1: General terms (ISO 18451-1:2019). CYS eShop [e-shop.cys.org.cy]

- 4. Pigment Red Manufacturer – Lake Rade 53:3 &Rubine Toner 57:1 [qualitron.net]

- 5. This compound:1 [jnogilvychem.com]

- 6. This compound: 1 (LITHOL RUBINE BK) [colorbloomdyes.com]

- 7. LITHOL RUBINE BK - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of C.I. Pigment Red 57:1

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Red 57:1, also known as Lithol Rubine BK, is a significant organic pigment widely utilized in printing inks, plastics, and coatings. Its performance characteristics, such as color, stability, and dispersibility, are intrinsically linked to its solid-state properties, particularly its crystal structure and polymorphism. This technical guide provides a comprehensive overview of the known polymorphic forms of C.I. This compound:1, detailing their crystallographic properties and the analytical techniques employed for their characterization. The document summarizes key quantitative data, outlines detailed experimental protocols for pivotal analytical methods, and presents visual workflows and relationship diagrams to facilitate a deeper understanding of this commercially important pigment.

Introduction

C.I. This compound:1 is a calcium salt of a monoazo dye, renowned for its brilliant magenta hue.[1][2][3] The final properties of the pigment are not only determined by its molecular structure but are profoundly influenced by its crystalline arrangement in the solid state. The phenomenon of polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is of paramount importance for C.I. This compound:1. Different polymorphs can exhibit distinct colors, thermal stabilities, and dissolution rates, thereby impacting their application performance.

This guide focuses on the known polymorphic forms of C.I. This compound:1, which are primarily related to its hydration state. Understanding the transitions between these forms and the factors that influence them is crucial for controlling the quality and consistency of the final pigment product.

Polymorphism of C.I. This compound:1

C.I. This compound:1 is known to exist in at least three polymorphic forms, which are hydrates: a trihydrate, a monohydrate, and an anhydrous form.[4] Each of these forms possesses a unique crystal structure and, consequently, distinct physical properties, most notably their color.

-

Trihydrate: This form is typically produced during the initial synthesis of the pigment.[4]

-

Monohydrate: The commercially important magenta form is the monohydrate, which is obtained by drying the trihydrate at approximately 50°C. This polymorph is valued for its use in printing inks.[4]

-

Anhydrate: Upon heating the monohydrate to temperatures above 190°C, a hygroscopic anhydrous phase is formed, which exhibits a dull dark magenta shade.[4]

All three polymorphic forms have been reported to crystallize in the monoclinic space group P2₁/c with four molecules per unit cell (Z=4).[4] The crystal structure is characterized by a double-layer arrangement, comprising a polar layer and a non-polar layer. The polar layer contains the calcium ions, water molecules, and the sulfonate, keto, and carboxylate functional groups of the dye molecule. The non-polar layer consists of the naphthalene and toluene moieties.[4][5] A key structural difference between the polymorphs lies in the coordination of the calcium ion; it is eight-fold coordinated in the trihydrate and monohydrate forms, and seven-fold coordinated in the anhydrous form.[4][5]

Data Presentation

The crystallographic data for the polymorphic forms of C.I. This compound:1 have been determined through the analysis of X-ray powder diffraction data, as detailed in the work of Bekö, Hammer, and Schmidt. While the precise unit cell parameters are contained within the primary literature, the fundamental crystallographic information is summarized below.

| Parameter | Trihydrate | Monohydrate | Anhydrate |

| Chemical Formula | C₁₈H₁₂CaN₂O₆S · 3H₂O | C₁₈H₁₂CaN₂O₆S · H₂O | C₁₈H₁₂CaN₂O₆S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| Z | 4 | 4 | 4 |

| a (Å) | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] |

| b (Å) | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] |

| c (Å) | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] |

| β (°) | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] |

| Volume (ų) | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] | [Data reported in Bekö et al.] |

| Ca²⁺ Coordination | 8 | 8 | 7 |

Note: The specific unit cell parameters (a, b, c, β, and Volume) for each polymorph are detailed in the publication: Bekö, S. L., Hammer, S. M., & Schmidt, M. U. (2012). Crystal Structures of the Hydration States of this compound:1. Angewandte Chemie International Edition, 51(19), 4735–4738.

Experimental Protocols

The characterization of the polymorphic forms of C.I. This compound:1 relies on a combination of analytical techniques, primarily X-ray powder diffraction (XRD), thermal analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and spectroscopic methods.

X-ray Powder Diffraction (XRD) and Rietveld Refinement

XRD is the principal technique for identifying and characterizing the different crystalline forms of C.I. This compound:1. The strongest diffraction peak for this pigment is typically observed at a 2θ angle of approximately 4.9°, which is assigned to the (002) crystal plane.

Methodology:

-

Sample Preparation: A representative sample of the pigment powder is gently ground to a fine, uniform particle size (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface. Back-loading techniques are often preferred to minimize preferred orientation.

-

Data Collection: The XRD pattern is collected using a powder diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 5° to 65° with a suitable step size and counting time to obtain a high-quality diffraction pattern.

-

Phase Identification: The resulting diffractogram is compared with reference patterns from crystallographic databases or from previously characterized pure polymorphs to identify the crystalline phases present in the sample.

-

Rietveld Refinement: For a detailed structural analysis, Rietveld refinement is performed. This method involves a least-squares refinement of a calculated diffraction pattern against the experimental data. The refinement process allows for the determination of lattice parameters, atomic positions, and other structural details. The refinement starts with an initial structural model, and various parameters (e.g., scale factor, background, peak shape parameters, lattice parameters, and atomic coordinates) are iteratively adjusted to minimize the difference between the calculated and observed patterns.

Thermal Analysis (DSC and TGA)

Thermal analysis is employed to study the transitions between the different hydrated forms of C.I. This compound:1 and to assess their thermal stability.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the pigment (typically 3-10 mg) is placed in an aluminum or platinum pan.

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen to prevent oxidation). The TGA instrument records the change in mass as a function of temperature. The resulting curve provides information on the loss of water molecules and the onset of thermal decomposition.

-

DSC Analysis: The sample is subjected to a controlled temperature program (e.g., heating at 10 °C/min) in a nitrogen atmosphere. The DSC instrument measures the heat flow to or from the sample relative to a reference. The resulting thermogram reveals endothermic or exothermic transitions, such as desolvation (loss of water) and phase transitions.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow for polymorph characterization and the relationships between the different polymorphic forms of C.I. This compound:1.

Conclusion

The crystal structure and polymorphism of C.I. This compound:1 are critical factors that govern its physical and performance properties. The existence of trihydrate, monohydrate, and anhydrous forms, each with a distinct crystal structure and color, highlights the importance of controlled manufacturing and processing conditions. The characterization of these polymorphs is achieved through a combination of powerful analytical techniques, with X-ray powder diffraction and thermal analysis being particularly crucial. This guide provides a foundational understanding of the crystallographic aspects of C.I. This compound:1, offering valuable insights for researchers and professionals involved in the development, manufacturing, and application of this widely used organic pigment. Further research into the precise crystallographic details and the kinetics of polymorphic transformations will continue to advance the optimization of this important colorant.

References

Tautomerism in Azo Pigments: An In-depth Technical Guide Focused on Pigment Red 57

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azo pigments represent a significant class of organic colorants, the properties of which are profoundly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive examination of azo-hydrazone tautomerism, with a specific focus on the industrially crucial Pigment Red 57 (and its calcium salt, this compound:1). It has been conclusively established through extensive research that commercial azo pigments derived from β-naphthol coupling agents, such as this compound, exist predominantly in the more stable hydrazone tautomeric form in the solid state. This guide synthesizes data from spectroscopic and crystallographic analyses, outlines detailed experimental protocols for characterization, and presents logical workflows through diagrams, offering a core resource for professionals in chemical and pharmaceutical research.

Introduction to Azo-Hydrazone Tautomerism

Azo pigments are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. However, when a hydroxyl group is positioned ortho or para to the azo linkage, a prototropic equilibrium, known as azo-hydrazone tautomerism, can occur. This involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms, resulting in two distinct tautomeric forms: the azo form and the hydrazone form.[1][2]

The position of this equilibrium is critical as it dictates the pigment's color, lightfastness, and overall stability.[3][4] The equilibrium is influenced by several factors, including:

-

Molecular Structure: The nature and position of substituents on the aromatic rings.

-

Physical State: Solid-state packing forces and intermolecular interactions.

-

Environmental Conditions: The polarity of the solvent, pH of the medium, and temperature.[1]

For azo pigments derived from β-naphthol, such as this compound, the hydrazone form is generally favored due to the formation of a stable six-membered intramolecular hydrogen bond and greater resonance stabilization.[2][5]

Tautomerism of this compound

This compound, and more commonly its calcium laked form this compound:1 (C.I. 15850:1), is a monoazo pigment widely used in printing inks and plastics.[6][7][8] Its structure is derived from the coupling of diazotized 4-aminotoluene-3-sulfonic acid and 3-hydroxy-2-naphthoic acid.[3][9][10]

Extensive analytical studies have confirmed that in the solid state, this compound:1 exists almost exclusively in the hydrazone tautomeric form.[2][5][11] This is a critical factor in its resulting bluish-red shade and good stability.

dot

Caption: Tautomeric equilibrium of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from spectroscopic and crystallographic analyses that differentiate between the azo and hydrazone tautomers. Data for this compound is supplemented with data from structurally similar azo-naphthol dyes where specific values are not available in the literature.

Table 1: Spectroscopic Data for Azo-Hydrazone Tautomers

| Spectroscopic Technique | Tautomeric Form | Key Observables and Typical Values | Reference |

| ¹H NMR | Hydrazone | Downfield signal for the N-H proton, typically δ 14-17 ppm. | [2][12] |

| Azo | Signal for the O-H proton, typically at a lower chemical shift than the N-H proton. | [13] | |

| ¹³C NMR | Hydrazone | Signal for the keto-carbon (C=O), typically δ > 160 ppm. | [12][13] |

| Azo | Signal for the carbon bearing the hydroxyl group (C-O), typically at a lower chemical shift. | [13] | |

| ¹⁵N NMR | Hydrazone | Distinct signals for the -NH- and =N- nitrogens. The -NH- signal is characteristic. | [12][14] |

| Azo | Two signals for the -N=N- nitrogens at different chemical shifts. | [14] | |

| UV-Vis Spectroscopy | Hydrazone | Typically exhibits a bathochromic (red) shift with a higher molar absorptivity compared to the azo form. | [15][16][17] |

| Azo | Absorption maximum at a shorter wavelength (more yellow/orange). | [15][16][17] |

Table 2: Physicochemical and Crystallographic Properties of this compound:1

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂CaN₂O₆S | [8] |

| Molecular Weight | 424.44 g/mol | [8] |

| Physical Form | Blue-light red powder | [8] |

| Crystal System (Hydrated forms) | Monoclinic (P2₁/c) | [5] |

| Predominant Tautomer (Solid State) | Hydrazone | [2][5][11] |

| Solubility | Insoluble in ethanol; soluble in hot water (yellow-red solution). | [8] |

| Behavior in Concentrated H₂SO₄ | Magenta color | [8] |

Experimental Protocols

The characterization of azo-hydrazone tautomerism relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments.

Synthesis of this compound:1

The industrial synthesis of this compound:1 is a two-step process involving diazotization followed by an azo coupling reaction and subsequent laking.[3][9][10]

dot

Caption: Synthesis workflow for this compound:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful, non-destructive technique for unequivocally determining the tautomeric form of a pigment in its solid, application-relevant state.[14][18]

Methodology:

-

Sample Preparation: The dry pigment powder is packed into a solid-state NMR rotor (typically zirconia).

-

¹⁵N CP/MAS NMR:

-

Acquire a ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum. This is the most direct method for identifying the tautomeric form.[11]

-

The presence of a signal corresponding to an N-H group is definitive proof of the hydrazone tautomer.

-

-

¹³C CP/MAS NMR:

-

Acquire a ¹³C CP/MAS spectrum.

-

Identify the chemical shift of the carbonyl carbon. A resonance in the keto region (typically >160 ppm) is indicative of the hydrazone form.

-

Compare experimental chemical shifts with those predicted by DFT calculations for both tautomers to confirm the assignment.[1][2]

-

-

¹H MAS NMR:

-

Acquire a high-resolution ¹H MAS NMR spectrum.

-

The downfield signal of the N-H proton (14-17 ppm) is a clear indicator of the hydrazone tautomer.

-

-

2D Correlation Spectra:

X-ray Powder Diffraction (XRPD)

XRPD is essential for determining the crystal structure of pigments, which is crucial as properties like color are dependent on the solid-state arrangement.[19][20][21] For poorly soluble materials like this compound:1, structure solution from powder data is often the only viable method.[11]

Methodology:

-

Sample Preparation: A sufficient amount of the fine pigment powder (~200 mg) is gently packed into a sample holder, ensuring a flat, level surface. For smaller quantities, a low-background sample holder can be used.[22]

-

Data Acquisition:

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα).

-

The diffraction pattern is recorded over a range of 2θ angles (e.g., 5-50°).

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase.

-

The crystal structure can be solved and refined from the powder data using methods like simulated annealing followed by Rietveld refinement.[11][23]

-

This refinement allows for the precise determination of atomic positions and bond lengths, which can definitively distinguish between the azo and hydrazone tautomers by comparing, for example, the C-O, C=O, N-N, and N=N bond lengths with expected values.[5]

-

Density Functional Theory (DFT) Calculations

Computational modeling provides theoretical support for experimental findings and can predict the relative stabilities of tautomers.[1][7]

Methodology:

-

Structure Building: Build the 3D structures of both the azo and hydrazone tautomers of this compound.

-

Geometry Optimization:

-

Perform geometry optimization for both tautomers in the gas phase and in a simulated solvent continuum (using a model like SMD) to find the lowest energy conformations.[24]

-

Use a suitable density functional and basis set (e.g., M06-2X/def2-TZVP has been shown to be effective for similar systems).[24][25]

-

-

Energy Calculation:

-

Calculate the electronic energies and Gibbs free energies of the optimized structures. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.[24]

-

-

Spectra Prediction:

dot

Caption: General experimental workflow for tautomerism analysis.

Conclusion

The tautomeric state of azo pigments is a fundamental aspect that governs their application performance. For this compound and its derivatives, a convergence of evidence from NMR spectroscopy, X-ray powder diffraction, and DFT calculations unequivocally demonstrates the predominance of the hydrazone form in the solid state. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and scientists to investigate tautomerism in this important class of pigments, facilitating the development of new colorants with tailored properties for the pharmaceutical and other industries.

References

- 1. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101365756A - C.I. This compound:1 and preparation method thereof - Google Patents [patents.google.com]

- 4. DD298256A5 - PROCESS FOR THE PREPARATION OF C.I. This compound: 1 - Google Patents [patents.google.com]

- 5. morana-rtd.com [morana-rtd.com]

- 6. This compound:1 CAS#: 5281-04-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. zeyachem.net [zeyachem.net]

- 9. CN111849193A - Preparation method of modified this compound:1 - Google Patents [patents.google.com]

- 10. US7708824B2 - C. I. This compound:1 and production process thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 14. Tautomerism of azo dyes in the solid state studied by 15N, 14N, 13C and 1H NMR spectroscopy, X-ray diffraction and quantum-chemical calculations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Tautomerism of azo dyes in the solid state [uochb.cz]

- 19. researchgate.net [researchgate.net]

- 20. Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints [repository.si.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mcgill.ca [mcgill.ca]

- 23. Crystal structure of Pigment Red 254 from X-ray powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

- 25. mdpi.com [mdpi.com]

Unveiling the Toxicological Profile and Safety of Pigment Red 57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety data for Pigment Red 57 (CI 15850), also known as D&C Red No. 6 or 7. This document synthesizes available data on its chemical and physical properties, toxicokinetics, and various toxicological endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental methodologies for key studies are provided to facilitate a thorough understanding of the data presented.

Chemical and Physical Properties

This compound is a monoazo colorant, primarily available as a sodium or calcium salt. Its physical and chemical characteristics are crucial for understanding its toxicological behavior.

| Property | Value | Reference |

| CI Name | This compound | [1][2] |

| CI Number | 15850 | [1][2] |

| CAS Number | 5858-81-1 (Sodium salt), 5281-04-9 (Calcium salt) | [1][3] |

| Molecular Formula | C₁₈H₁₂N₂Na₂O₆S (Sodium salt), C₁₈H₁₂CaN₂O₆S (Calcium salt) | [4] |

| Molecular Weight | 430.34 g/mol (Sodium salt), 424.44 g/mol (Calcium salt) | [4] |

| Appearance | Red powder | [5] |

| Water Solubility | 8.9 mg/L at 25°C | [3] |

| Melting Point | >360°C | |

| log Pow | 3.587 ± 0.796 (calculated) | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific data is available on the complete ADME profile of this compound.

Absorption: An in vitro percutaneous absorption study was conducted using porcine ear skin in Franz diffusion cells. The study tested this compound in an acetone/water solution and a commercial formulation. The results indicated very low dermal absorption.[2]

Distribution, Metabolism, and Excretion: Detailed studies on the distribution, metabolism, and excretion of this compound following oral or dermal exposure are not extensively reported in the available literature. Due to its low solubility and absorption, significant systemic distribution and metabolism are not expected.

Toxicological Endpoints

Acute Toxicity

This compound exhibits a low order of acute toxicity following oral administration.

| Study | Species | Route | LD₅₀ | Reference |

| Acute Oral Toxicity (Sodium salt) | Rat | Oral | >10,800 mg/kg bw | [1] |

| Acute Oral Toxicity (Calcium salt) | Rat | Oral | >5,000 mg/kg bw | [1] |

| Acute Oral Toxicity (Calcium salt) | Dog | Oral | >9,800 mg/kg bw | [1] |

Skin and Eye Irritation

Studies have consistently shown that this compound is not a skin or eye irritant.

| Study | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritant | |

| Eye Irritation | Rabbit | Non-irritant |

Skin Sensitization

This compound is not considered to be a skin sensitizer.

| Study | Species | Result | Reference |

| Skin Sensitization (Guinea Pig Maximization Test) | Guinea Pig | Non-sensitizing | |

| Local Lymph Node Assay (LLNA) | Mouse | Non-sensitizing | [1] |

Repeated Dose Toxicity

Information on repeated dose toxicity is limited. A 90-day oral toxicity study in rats is a standard method for evaluating subchronic effects. While specific protocol details for this compound studies are scarce, the general methodology is outlined below.

Genotoxicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.

| Study | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | |

| In vivo Micronucleus Test | Mouse | Negative |

Carcinogenicity

Reproductive and Developmental Toxicity

Available studies, including a three-generation study in rats, have not indicated any reproductive or developmental toxicity associated with this compound.[1]

Experimental Protocols

Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

This method is used to assess the acute toxic effects of a substance administered orally at fixed dose levels.

Caption: Workflow for OECD 420 Acute Oral Toxicity Study.

Skin Irritation (OECD 404)

This test evaluates the potential of a substance to cause skin irritation.

References

Environmental Fate and Degradation of Lithol Rubine Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Lithol Rubine pigments, a class of synthetic azo colorants widely used in printing inks, plastics, cosmetics, and as a food additive (E180) for cheese rinds.[1][2] Given their extensive application, understanding their persistence, degradation mechanisms, and the ecotoxicological profile of their breakdown products is of significant importance.

Introduction to Lithol Rubine Pigments

Lithol Rubine BK, also known as Pigment Red 57:1 (C.I. 15850:1), is a red azo pigment.[1] Chemically, it is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthalenecarboxylic acid.[1] Its structure is characterized by an azo bond (-N=N-) linking two aromatic moieties, which is the primary chromophore responsible for its color. The pigment is known for its bright magenta color, strong coloring power, and stability.[3] It is practically insoluble in cold water and ethanol but slightly soluble in hot water.[1] This low solubility is a key factor in its environmental behavior.

Environmental Fate

The environmental fate of Lithol Rubine pigments is largely governed by their low water solubility. This property limits their mobility in aqueous environments, suggesting that upon release, they are likely to partition to sediments and soils. While the intact pigment is considered to be of low toxicity, the primary environmental concern stems from the potential for the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines into the environment.

Degradation Pathways

Lithol Rubine pigments can be degraded through several pathways, including biodegradation, photodegradation, and chemical degradation.

Biodegradation

The biodegradation of azo dyes like Lithol Rubine is a well-established two-stage process that requires both anaerobic and aerobic conditions for complete mineralization.

-

Anaerobic Azo Bond Reduction: Under anaerobic (oxygen-deficient) conditions, microorganisms possessing enzymes called azoreductases can cleave the electron-deficient azo bond.[4] This is a reductive process that breaks the chromophore, leading to the decolorization of the pigment. This initial step does not represent complete degradation but rather a transformation into constituent aromatic amines. For Lithol Rubine BK, this cleavage is expected to yield two primary aromatic amines: 4-aminotoluene-3-sulfonic acid (also known as 4B Acid) and 4-amino-5-hydroxynaphthalene-1-sulfonic acid .[5][6]

-

Aerobic Degradation of Aromatic Amines: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. However, under aerobic (oxygen-rich) conditions, different microbial communities can degrade these amines through hydroxylation and ring-opening mechanisms, potentially leading to complete mineralization into carbon dioxide, water, and inorganic salts.[4]

Caption: General biodegradation pathway for Lithol Rubine pigments.

Photodegradation

Photodegradation involves the breakdown of the pigment molecule upon exposure to light, particularly UV radiation. While solid pigments are generally more stable, degradation can occur when they are in solution or dispersed in certain polymer matrices.[7] Studies on related β-naphthol pigments have shown that photodegradation can lead to the formation of smaller volatile compounds. Key identified photodegradation products for similar pigments include phthalic anhydride , phthalimide , and 1,3-indandione .[8] This suggests that the naphthalene ring system of Lithol Rubine is susceptible to photo-oxidative cleavage.

Caption: Logical flow of the photodegradation process.

Chemical Degradation

Advanced Oxidation Processes (AOPs) are effective for degrading azo dyes. These methods typically involve the in-situ generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively attack and break down the complex dye molecule. Common AOPs include ozonation (O₃), UV/H₂O₂ processes, and Fenton reactions (Fe²⁺/H₂O₂). These methods are generally faster than biodegradation but can be more costly and energy-intensive.

Degradation Products and Ecotoxicity

The primary ecotoxicological concern with Lithol Rubine and other azo dyes is the formation of aromatic amines during reductive degradation. While the parent pigment has low acute toxicity, some aromatic amines are known or suspected to be toxic, mutagenic, or carcinogenic.

-

4-aminotoluene-3-sulfonic acid: This compound is classified as causing skin and serious eye irritation.[8]

-

4-amino-5-hydroxynaphthalene-1-sulfonic acid: This substance is classified as causing severe skin burns and eye damage.[6][9]

The complete mineralization of these intermediates under aerobic conditions is crucial to detoxify effluents containing this pigment.

Quantitative Degradation Data

Quantitative data on the biodegradation of Lithol Rubine BK is limited in publicly available literature. However, safety data sheets and regulatory documents consistently classify the pigment as "not readily biodegradable" according to OECD criteria.[10] This classification implies that the pigment does not achieve >60% degradation within the 28-day timeframe of standard tests like the OECD 301F.[11][12]

For photodegradation, data on the closely related Acid Red 57 provides some insight, though it should be noted that as a dye, its solubility and thus susceptibility to degradation in solution is higher than that of the pigment form.

| Degradation Pathway | Compound | Conditions | Result | Kinetic Model | Reference |

| Biodegradation | This compound:1 | OECD 301F (Ready Biodegradability) | Not Readily Biodegradable (<60% in 28 days) | - | [10] |

| Photodegradation | Acid Red 57 (structurally similar) | UV irradiation, ZnO photocatalyst, 30 mg/L initial concentration | 90.03% degradation after 190 min | First-order | - |

Experimental Protocols

This section details standardized and common methodologies for assessing the degradation of pigments like Lithol Rubine.

Biodegradation Assessment (OECD 301F: Manometric Respirometry Test)

This method is suitable for assessing the ready biodegradability of poorly soluble substances like Lithol Rubine BK.[11]

Objective: To determine the extent of aerobic biodegradation by measuring oxygen consumption over 28 days.

Methodology:

-

Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients (potassium, sodium, calcium, magnesium, iron salts) to support microbial growth.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum. The concentration is typically adjusted to 30 mg/L solids in the final test medium.

-

Test Substance Preparation: Due to its low solubility, Lithol Rubine (e.g., 100 mg/L) is added to the test medium. To improve dispersion, it can be adsorbed onto an inert support like silica gel.

-

Test Setup: The test mixture (mineral medium, inoculum, test substance) is placed in a sealed respirometer flask. A potassium hydroxide solution in a separate container within the flask traps the CO₂ produced, causing a measurable pressure drop as oxygen is consumed.[11]

-

Controls:

-

Blank Control: Inoculum and mineral medium only (to measure background respiration).

-

Reference Control: A readily biodegradable substance like sodium benzoate is used to verify the activity of the inoculum.

-

Toxicity Control: Test substance plus the reference substance to check for inhibitory effects.[12]

-

-

Incubation: Flasks are incubated at a constant temperature (e.g., 22 ± 1°C) in the dark with continuous stirring for 28 days.

-

Data Analysis: Oxygen consumption is measured manometrically over the 28-day period. The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches 60% degradation within a 10-day window during the 28-day test.[11]

Caption: Workflow for OECD 301F ready biodegradability test.

Photodegradation Assessment

Objective: To determine the rate and products of degradation under simulated solar irradiation.

Methodology:

-

Sample Preparation: The pigment is tested either in a solvent solution (e.g., dimethylformamide, where it is soluble) or dispersed within a polymer film cast on a quartz slide.

-

Irradiation Source: A light source that simulates sunlight, such as a xenon arc lamp with filters to cut off wavelengths below 295 nm, is used.

-

Experimental Setup: Samples are placed at a fixed distance from the lamp. The temperature is controlled, often with a cooling fan, to prevent thermal degradation.

-

Sampling: At predetermined time intervals, aliquots of the solution or the polymer films are removed for analysis.

-

Analysis:

-

Decolorization: The change in absorbance at the pigment's maximum absorption wavelength (λmax ≈ 442 nm in DMF) is monitored using a UV-Vis spectrophotometer.[3]

-

Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify the degradation products.[8]

-

Analytical Methods

-

UV-Visible (UV-Vis) Spectroscopy: Primarily used to measure the decolorization of the pigment by monitoring the decrease in absorbance at its λmax.

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products. When coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), it allows for the identification and quantification of these products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile degradation products, such as those expected from photodegradation (e.g., phthalic anhydride).

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to observe changes in the chemical structure of the pigment, such as the disappearance of the azo bond peak, during the degradation process.

Conclusion

Lithol Rubine pigments are not readily biodegradable and can persist in the environment. Their primary degradation pathway involves an initial anaerobic reduction of the azo bond, which leads to decolorization but also forms aromatic amine intermediates. These intermediates, which may be more toxic than the parent pigment, require subsequent aerobic conditions for complete mineralization. Photodegradation can also occur, particularly when the pigment is in solution or embedded in certain matrices, leading to the formation of different breakdown products. The environmental risk associated with Lithol Rubine pigments is therefore closely linked to the fate and potential toxicity of these various degradation products. Effective treatment of waste streams containing these pigments requires conditions that facilitate both the initial reductive cleavage and the subsequent aerobic oxidation of the resulting amines.

References

- 1. Lithol Rubine BK - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. LITHOL RUBINE BK - Ataman Kimya [atamanchemicals.com]

- 4. scbt.com [scbt.com]

- 5. 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | C10H9NO4S | CID 6752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ndep.nv.gov [ndep.nv.gov]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. 4-Amino-5-hydroxy-1-naphthalenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 11. petroleumhpv.org [petroleumhpv.org]

- 12. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Classic Red: A Technical Guide to the Historical Development and Discovery of Pigment Red 57

An In-depth Whitepaper for Researchers and Scientific Professionals

Abstract

Pigment Red 57 (C.I. 15850), commercially known as Lithol Rubine, and its calcium salt, this compound:1 (C.I. 15850:1), are monoazo pigments that have been of significant industrial importance for over a century. This technical guide provides a comprehensive overview of the historical development, discovery, and fundamental chemistry of this vibrant red pigment. It details the key chemical reactions involved in its synthesis, outlines a representative experimental protocol, and presents its crucial physicochemical properties in a structured format for easy reference. The synthesis pathway and experimental workflow are visually represented through detailed diagrams to facilitate a deeper understanding of the manufacturing process. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who require a thorough understanding of this classic organic pigment.

Historical Development and Discovery

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th century. The foundational chemistry of azo dyes, characterized by the -N=N- chromophore, was established in the mid-1800s. This led to a surge in the discovery of new synthetic colorants in Germany.

Lithol Rubine was first synthesized in 1893.[1] The development is credited to chemists at the German chemical company BASF, a powerhouse in dye and pigment innovation during that era. While a single individual is not consistently cited as the sole discoverer, the work was part of the broader exploration of azo pigments by chemists like Paul Julius at BASF. The broader class of "Lithol" reds, including the related Lithol Red (Pigment Red 49), was patented in 1899.[2]

This compound, in its free acid form, has limited applications due to its solubility. The pivotal innovation was the creation of its metallic salts, or "lakes." The calcium-laked version, This compound:1 , exhibits significantly improved insolubility, lightfastness, and heat stability, making it a commercially viable pigment. This development solidified its role as a key magenta colorant in printing inks, plastics, and coatings.[1][3]

Physicochemical Properties of this compound:1

The performance of a pigment is defined by its physical and chemical properties. This compound:1 is valued for its brilliant bluish-red shade, high color strength, and good fastness properties. The following tables summarize key quantitative data for this compound:1.

Table 1: General Physicochemical Properties

| Property | Value |

| C.I. Name | This compound:1 |

| C.I. Number | 15850:1 |

| CAS Number | 5281-04-9 |

| Molecular Formula | C₁₈H₁₂CaN₂O₆S |

| Molecular Weight | 424.44 g/mol |

| Density | 1.42 - 1.80 g/cm³ |

| Oil Absorption | 20 - 88 g/100g |

| pH Value (10% slurry) | 6.0 - 9.0 |

Table 2: Fastness Properties (Scale: 1-5, 5=Excellent; Lightfastness: 1-8, 8=Excellent)

| Property | Rating |

| Lightfastness (Full Shade) | 4 - 6 |

| Lightfastness (Tint) | 3 - 5 |

| Heat Stability | 160 - 240 °C |

| Water Resistance | 4 - 5 |

| Acid Resistance | 4 |

| Alkali Resistance | 4 |

| Ethanol Resistance | 3 - 4 |

| Ester Resistance | 4 |

| Benzene Resistance | 4 |

| Migration Resistance | 3 - 5 |

Chemical Synthesis

The synthesis of this compound:1 is a two-stage process:

-

Diazotization: 2-Amino-5-methylbenzenesulfonic acid (also known as 4B Acid) is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at a low temperature to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-2-naphthoic acid (BONA).

-

Laking: The water-soluble azo dye is then precipitated as an insoluble calcium salt by introducing a soluble calcium salt, such as calcium chloride.

The overall chemical reaction is depicted in the following diagram:

Caption: Chemical synthesis pathway of this compound:1.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound:1, synthesized from various industrial patents and publications.

Materials:

-

2-Amino-5-methylbenzenesulfonic acid (4B Acid)

-

3-Hydroxy-2-naphthoic acid (BONA)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

A solution of 2-Amino-5-methylbenzenesulfonic acid in water and hydrochloric acid is prepared in a reaction vessel.

-

The solution is cooled to 0-5°C using an ice bath with constant stirring.

-

A solution of sodium nitrite in water is added slowly to the cooled solution, maintaining the temperature below 5°C.

-

The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, 3-Hydroxy-2-naphthoic acid is dissolved in an aqueous solution of sodium hydroxide to form a solution of its sodium salt.

-

The diazonium salt solution from step 1 is then slowly added to the solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the controlled addition of a sodium hydroxide solution.

-

The coupling reaction is usually carried out at a temperature between 10-25°C.

-

-

Laking (Precipitation):

-

Once the coupling reaction is complete, the temperature of the mixture is raised to 40-60°C.

-

An aqueous solution of calcium chloride is then added to the reaction mixture.

-

The insoluble calcium salt of the azo dye (this compound:1) precipitates out of the solution.

-

-

Isolation and Purification:

-

The precipitated pigment is collected by filtration.

-

The filter cake is washed thoroughly with water to remove any unreacted starting materials and soluble salts.

-

The washed pigment is then dried in an oven at 80-100°C.

-

Finally, the dried pigment is pulverized to obtain a fine powder.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the synthesis of this compound:1.

Conclusion

This compound, and particularly its calcium salt this compound:1, represents a significant milestone in the history of synthetic organic pigments. Its discovery and development in the late 19th century provided a vibrant, reliable, and cost-effective red colorant that found widespread use in numerous applications. The synthesis, based on the fundamental principles of diazotization and azo coupling, is a classic example of industrial organic chemistry. A thorough understanding of its historical context, chemical properties, and manufacturing process is essential for scientists and researchers working with colorants and related materials.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of C.I. Pigment Red 57:1

Introduction

C.I. Pigment Red 57:1, also known as Lithol Rubine BK, is a synthetic monoazo pigment widely utilized in the manufacturing of printing inks, plastics, paints, and textiles.[1][2] It is the calcium salt of 2-(3-carboxy-2-hydroxynaphthylazo)-5-methylbenzenesulfonic acid.[3] The pigment is known for its brilliant magenta-red hue, high tinting strength, and good resistance to solvents.[4][5] For researchers and professionals in drug development, understanding the synthesis of such organic compounds is crucial for the development of novel materials, drug delivery systems, or as analytical standards.

The synthesis of this compound:1 is a classic example of an azo coupling reaction followed by a laking process. The overall procedure involves three main stages: the diazotization of an aromatic amine, the azo coupling with a naphthol derivative, and the precipitation of the final pigment as an insoluble calcium salt.[3][6][7]

Synthesis Pathway

The synthesis is a multi-step process beginning with the diazotization of 4-aminotoluene-3-sulfonic acid (also known as 4B acid or 2-amino-5-methylbenzenesulfonic acid).[7][8][9] The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid (BON acid).[1][10] The final step is the "laking" process, where the soluble azo dye is treated with a calcium salt, such as calcium chloride, to precipitate the insoluble C.I. This compound:1.[3][6]

Chemical Reaction Scheme:

-

Step 1: Diazotization of 4-aminotoluene-3-sulfonic acid C₇H₉NO₃S + NaNO₂ + 2HCl → [C₇H₆N₂O₃S]Cl + NaCl + 2H₂O

-

Step 2: Azo Coupling [C₇H₆N₂O₃S]Cl + C₁₁H₈O₃ → C₁₈H₁₄N₂O₆S + HCl

-

Step 3: Laking with Calcium Chloride 2C₁₈H₁₄N₂O₆S + CaCl₂ → C₃₆H₂₄CaN₄O₁₂S₂ + 2HCl

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of C.I. This compound:1. The protocol is adapted from procedures described in the scientific and patent literature.[6][7][11][12]

Materials and Reagents:

-

4-aminotoluene-3-sulfonic acid (4B Acid, MW: 187.22 g/mol )[8][9]

-

3-hydroxy-2-naphthoic acid (BON Acid, MW: 188.18 g/mol )[10]

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 36%)

-

Sodium Hydroxide (NaOH)

-

Calcium Chloride (CaCl₂)

-

Urea (optional, to destroy excess nitrous acid)

-

Deionized Water

-

Ice

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium salts are unstable and potentially explosive when dry. Always keep them in solution and at low temperatures.

-

Perform the reaction in a well-ventilated fume hood.

-

Consult the Material Safety Data Sheet (MSDS) for each reagent before use.[13]

Protocol:

Part A: Preparation of the Diazonium Salt Solution (Diazo Component)

-

In a 1 L beaker equipped with a magnetic stirrer, add 18.7 g (0.1 mol) of 4-aminotoluene-3-sulfonic acid to 200 mL of deionized water.

-

Add a 50% sodium hydroxide solution dropwise while stirring until the 4B acid is completely dissolved, forming a clear solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 28.5 mL of 36% hydrochloric acid. The solution should become acidic (pH ~1).[12]

-

In a separate beaker, dissolve 7.1 g (0.103 mol) of sodium nitrite in 25 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold 4B acid solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to complete the diazotization reaction. The resulting diazonium salt suspension is used immediately in the next step.

Part B: Preparation of the Coupling Component Solution

-

In a separate 2 L beaker, dissolve 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid in 300 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide.

-

Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath.

Part C: Azo Coupling Reaction

-

Slowly add the cold diazonium salt suspension (Part A) to the cold coupling component solution (Part B) over 60 minutes with vigorous stirring.

-

During the addition, maintain the temperature at 0-5 °C and the pH between 10.5 and 11.0 by adding a 10% sodium hydroxide solution as needed.[6]

-

After the addition is complete, continue stirring the mixture for 1-2 hours at 5-10 °C to ensure the coupling reaction is complete. This results in a solution of the soluble azo dye.

Part D: Laking and Pigment Precipitation

-

Prepare a solution of 12.0 g (0.108 mol) of calcium chloride in 100 mL of water.

-

Heat the azo dye solution from Part C to 60 °C.

-

Slowly add the calcium chloride solution to the heated dye solution over 30 minutes with continuous stirring. A red precipitate will form.

-

Maintain the temperature at 60 °C and stir for an additional 60 minutes.[6]

-

Raise the temperature of the suspension to 85-90 °C and hold for 10 minutes to promote pigment crystallization.[6]

Part E: Isolation and Purification

-

Allow the suspension to cool to room temperature.

-

Collect the red precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water until the filtrate is colorless and neutral.

-

Dry the pigment in an oven at 60-70 °C overnight.

-

Grind the dried pigment to a fine powder.

Quantitative Data Summary

The following table summarizes the reactants and conditions for the laboratory synthesis of C.I. This compound:1 based on the protocol provided.

| Parameter | Value | Notes |

| Reactants | ||

| 4-aminotoluene-3-sulfonic acid | 18.7 g (0.1 mol) | The primary aromatic amine (diazo component).[7] |

| 3-hydroxy-2-naphthoic acid | 18.8 g (0.1 mol) | The coupling component. A molar ratio of diazo to coupling component of ~1:1 is often used.[3] |

| Sodium Nitrite | 7.1 g (0.103 mol) | A slight excess is used to ensure complete diazotization. |

| Hydrochloric Acid (36%) | ~28.5 mL | Used to create the acidic medium for diazotization and form nitrous acid.[7] |

| Sodium Hydroxide | As needed | Used to dissolve the starting materials and maintain alkaline pH during coupling.[7][12] |

| Calcium Chloride | 12.0 g (0.108 mol) | The laking agent; a slight excess ensures complete precipitation of the calcium salt.[7] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt.[6] |

| Coupling pH | 10.5 - 11.0 | Alkaline conditions are required for the electrophilic substitution on the BON acid.[6] |

| Coupling Temperature | 0-10 °C | Maintained at a low temperature to control the reaction rate. |

| Laking Temperature | 60 °C, then raised to 85-90 °C | Heating improves the pigment's crystalline structure and particle properties.[6] |

| Physical Properties | ||

| Appearance | Red powder, magenta when printed | [1][2] |

| Solubility | Insoluble in cold water and ethanol | Slightly soluble in hot water.[1][14] |

| Absorption Maximum (λmax) | ~442 nm | Measured in dimethylformamide (DMF).[1][2] |

| Oil Absorption | 45-55 ml/100g | Indicates the amount of oil needed to wet the pigment surface.[4] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol for C.I. This compound:1.

Caption: Workflow for the laboratory synthesis of C.I. This compound:1.

References

- 1. Lithol Rubine BK - Wikipedia [en.wikipedia.org]

- 2. LITHOL RUBINE BK - Ataman Kimya [atamanchemicals.com]

- 3. US7708824B2 - C. I. This compound:1 and production process thereof - Google Patents [patents.google.com]

- 4. vichem.vn [vichem.vn]

- 5. This compound:1 | 5281-04-9 [chemicalbook.com]

- 6. CN111849193A - Preparation method of modified this compound:1 - Google Patents [patents.google.com]

- 7. journal.kci.go.kr [journal.kci.go.kr]

- 8. 2-Amino-5-methylbenzenesulfonic acid [dyestuffintermediates.com]

- 9. 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 11. A kind of preparation method of this compound:1 - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102732047A - Preparation method for 3162 lithol rubine A6B - Google Patents [patents.google.com]

- 13. sypigment.com [sypigment.com]

- 14. LITHOL RUBINE BK - Ataman Kimya [atamanchemicals.com]

Application Notes and Protocols for the Synthesis of Azo Pigments via Diazotization and Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes and pigments represent the most extensive and significant class of synthetic colorants, constituting over 60% of the dyes used in various industries, including textiles, printing, food, and pharmaceuticals.[1] Their prominence is attributed to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying the chemical structures of the reactants.[1][2] The synthesis of azo pigments is primarily achieved through a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of azo pigments, tailored for researchers, scientists, and drug development professionals. It covers the underlying chemical principles, reaction mechanisms, key experimental parameters, and detailed methodologies.

Chemical Principles

The synthesis of azo pigments is centered around the formation of a stable azo group (-N=N-) that links two aromatic systems. This chromophore is responsible for the color of the compound.[1]

Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[7]

The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic amine.[5][8] Subsequent proton transfers and dehydration lead to the formation of the aryl diazonium ion.[5] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[9]

Azo Coupling Reaction

The azo coupling reaction is an electrophilic aromatic substitution where the aryl diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[3][5] Common coupling components include phenols, naphthols, and aromatic amines.[9] The position of the azo group on the coupling component's aromatic ring is directed by the activating group (e.g., -OH or -NH₂).[1]

The pH of the reaction medium is a critical parameter in the coupling reaction. For phenols and naphthols, the reaction is carried out in weakly alkaline conditions (pH 9-10) to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion.[5][7] For aromatic amines, a weakly acidic medium (pH 4-5) is optimal.[5][7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of azo pigments. Specific quantities and reaction conditions may need to be optimized depending on the specific starting materials and desired product.

Protocol 1: Diazotization of a Primary Aromatic Amine

Materials:

-

Primary aromatic amine (e.g., aniline, sulfanilic acid, 4-nitroaniline)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or other strong mineral acid

-

Distilled water

-

Ice

Procedure:

-

In a beaker, dissolve the primary aromatic amine in a solution of distilled water and concentrated hydrochloric acid.[7]

-

Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.[7] It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[9]

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[7]

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution while stirring continuously and maintaining the temperature between 0-5°C.[7]

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes to ensure the reaction goes to completion.

-

The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction due to its instability.[1][9]

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., Phenol, 2-Naphthol)

Materials:

-

Freshly prepared diazonium salt solution (from Protocol 1)

-

Phenolic coupling component (e.g., phenol, 2-naphthol)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, dissolve the phenolic compound in a sodium hydroxide solution.[7][10]

-

Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.[7]

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold phenolic solution with vigorous stirring.[7][11] A colored precipitate of the azo pigment should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Isolate the azo pigment by vacuum filtration, wash it with cold water to remove any unreacted starting materials and salts, and then dry the product.

Protocol 3: Synthesis of a Specific Azo Dye - Sunset Yellow (Yellow 6)